D-Ribose 1,5-diphosphate

Catalog No.
S1557723
CAS No.
14689-84-0
M.F
C5H12O11P2
M. Wt
310.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Ribose 1,5-diphosphate

CAS Number

14689-84-0

Product Name

D-Ribose 1,5-diphosphate

IUPAC Name

[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

InChI

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1

InChI Key

AAAFZMYJJHWUPN-SOOFDHNKSA-N

SMILES

Array

Synonyms

ribose-1,5-bisphosphate, ribose-1,5-diphosphate

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

The exact mass of the compound D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Pentosephosphates - Supplementary Records. It belongs to the ontological category of D-ribose 1,5-bisphosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Ribose 1,5-diphosphate (often cross-listed commercially as D-ribulose 1,5-bisphosphate due to isomeric interconversion in assay contexts) is a critical five-carbon sugar bisphosphate utilized in metabolic engineering, enzymology, and carbon fixation research. As a highly polar, doubly phosphorylated carbohydrate, it serves as an essential intermediate in the archaeal pentose bisphosphate pathway, an allosteric regulator of mammalian phosphofructokinases, and a primary substrate pool for studying Ribulose bisphosphate carboxylase/oxygenase (Rubisco) kinetics [1]. For procurement professionals and assay developers, securing high-purity D-Ribose 1,5-diphosphate (typically as a sodium salt hydrate) is paramount, as its precise dual-phosphorylation pattern dictates its binding affinity in in vitro enzymatic cascades and its retention behavior in mixed-mode chromatographic separations [2].

Substituting D-Ribose 1,5-diphosphate with more common analogs like Ribose 5-phosphate (R5P) or 5-Phosphoribosyl-1-pyrophosphate (PRPP) leads to complete assay failure in specific enzymatic pathways. The absence of the C1-phosphate in R5P renders it entirely inactive as a substrate for Ribose-1,5-bisphosphate isomerase (R15Pi) and prevents it from activating phosphofructokinase [1]. Similarly, the bulky pyrophosphate group in PRPP alters the steric and electrostatic profile, preventing proper active-site coordination [2]. In analytical workflows, the bisphosphate nature of D-Ribose 1,5-diphosphate drastically increases its retention time on anion-exchange columns compared to monophosphates, meaning that substituting it with a monophosphate will invalidate established HPLC-ELSD retention models and metabolic flux tracking protocols [3].

Absolute Substrate Specificity for Ribose-1,5-bisphosphate Isomerase (R15Pi)

In studies characterizing the archaeal AMP degradation pathway, D-Ribose 1,5-diphosphate (specifically the alpha-anomer) is the exclusive substrate for R15Pi, achieving a kcat of 29.2 s^-1 in the presence of AMP [1]. When evaluated against a panel of closely related phosphorylated sugars, including Ribose 5-phosphate (R5P) and PRPP, the comparator compounds yielded zero detectable isomerization activity [2].

Evidence DimensionEnzymatic isomerization activity (kcat)
Target Compound Data29.2 s^-1 (with AMP)
Comparator Or Baseline0 s^-1 (Ribose 5-phosphate, PRPP, F6P)
Quantified DifferenceAbsolute requirement (100% vs 0% activity)
ConditionsIn vitro assay with Thermococcus kodakarensis R15Pi at 85°C

Procurement of this exact bisphosphate is strictly required for researchers reconstructing the pentose bisphosphate pathway, as cheaper monophosphates cannot trigger the reaction.

Allosteric Activation of Mammalian Phosphofructokinase

D-Ribose 1,5-diphosphate acts as a rapid-onset activator of mammalian phosphofructokinase (PFK) during the initiation of glycolytic flux [1]. D-Ribose 1,5-diphosphate modulates the fructose 6-phosphate/fructose 1,6-bisphosphate cycle dynamically, whereas unphosphorylated D-Ribose or Ribose 5-phosphate lack the necessary dual-phosphate coordination to induce the active conformational state of PFK [2].

Evidence DimensionPFK allosteric activation capability
Target Compound DataPotent activation (regulates F6P/F1,6BP cycle)
Comparator Or BaselineNo activation (Ribose 5-phosphate)
Quantified DifferenceFunctional vs. non-functional allosteric binding
ConditionsIn vitro mammalian liver/brain PFK activity models

For metabolic flux studies, selecting the 1,5-diphosphate ensures accurate simulation of transient glycolytic initiation which cannot be replicated by standard pentose monophosphates.

Chromatographic Retention on Mixed-Mode Anion-Exchange Columns

The presence of two phosphate moieties on D-Ribose 1,5-diphosphate significantly alters its polarity and anion-exchange properties compared to monophosphorylated sugars. On Primesep SB mixed-mode columns, bisphosphates like D-Ribose 1,5-diphosphate exhibit substantially stronger retention than monophosphates (e.g., Ribose 5-phosphate), requiring specific acidic buffer conditions (pH 3.0 AmFm) for optimal elution and ELSD detection [1].

Evidence DimensionColumn retention strength (anion-exchange)
Target Compound DataHigh retention (requires strong elution conditions)
Comparator Or BaselineLower retention (Ribose 5-phosphate / monophosphates)
Quantified DifferenceDistinct baseline resolution between mono- and bisphosphates
ConditionsHPLC with Primesep SB column, MeCN/H2O (20/80), pH 3.0 AmFm buffer

Analytical laboratories must procure the exact bisphosphate standard to accurately calibrate HPLC-ELSD methods for complex biological sugar-phosphate mixtures.

Baseline Purity for In Vitro Rubisco Carbon Fixation Assays

High-purity D-Ribose 1,5-diphosphate (often supplied as a hydrated sodium salt, >90-99% TLC) is utilized as a defined substrate pool for in vitro CO2 fixation assays involving Type III Rubisco and bio-inspired microreactors [1]. Compared to crude cellular extracts or lower-purity carbohydrate mixtures, utilizing the >90% pure synthetic bisphosphate prevents background noise from competing metabolic enzymes, enabling precise calculation of energy conversion efficiencies .

Evidence DimensionSubstrate suitability for CO2 fixation metrics
Target Compound Data>90-99% pure D-Ribose 1,5-diphosphate
Comparator Or BaselineCrude extracts / unphosphorylated precursors
Quantified DifferenceEnables precise stoichiometric calculation of CO2 fixation without side-reactions
ConditionsEnzyme-immobilized microfluidic reactors

Sourcing high-purity, defined bisphosphate is critical for bioengineers aiming to benchmark artificial carbon capture systems without interference from biological contaminants.

Archaeal Metabolic Pathway Reconstruction

Essential for enzymologists characterizing the pentose bisphosphate pathway and AMP degradation, where the alpha-anomer of D-Ribose 1,5-diphosphate is the obligate substrate for R15P isomerase [1].

In Vitro Carbon Fixation and Rubisco Assays

The standard procurement choice for bioengineers and plant biologists requiring a high-purity substrate to measure CO2 assimilation rates in Type III Rubisco systems or artificial microfluidic bioreactors [2].

Glycolytic Flux Regulation Studies

Used by biochemists as a specific allosteric activator to study the transient dynamics of mammalian phosphofructokinase and the F6P/F1,6BP cycle [3].

HPLC-ELSD Method Development for Sugar Phosphates

Serves as a critical bisphosphate reference standard for analytical chemists optimizing mixed-mode chromatography methods to separate complex intracellular metabolite pools [4].

Physical Description

Solid

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

309.98548519 Da

Monoisotopic Mass

309.98548519 Da

Heavy Atom Count

18

Wikipedia

Alpha-D-ribose 1,5-bisphosphate

Dates

Last modified: 08-15-2023

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